molecular formula C17H12ClN3O2 B11674259 (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

Cat. No.: B11674259
M. Wt: 325.7 g/mol
InChI Key: PEMUGHJIHGUASW-SSZFMOIBSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile is a complex organic compound that features a benzimidazole ring, a chlorophenoxy group, and a hydroxybutenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol reacts with an appropriate electrophile.

    Formation of the hydroxybutenenitrile moiety: This could involve aldol condensation followed by cyanation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.

Industry

    Agriculture: Potential use as herbicides or fungicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their function. The chlorophenoxy group might enhance binding affinity or selectivity, while the hydroxybutenenitrile moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-fluorophenoxy)-3-hydroxybut-2-enenitrile
  • (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-bromophenoxy)-3-hydroxybut-2-enenitrile

Uniqueness

  • Chlorophenoxy Group : The presence of a chlorine atom can significantly affect the compound’s reactivity and biological activity compared to its fluorine or bromine analogs.
  • Hydroxybutenenitrile Moiety : This functional group can provide unique chemical properties, such as increased polarity and potential for hydrogen bonding.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)23-10-16(22)13(9-19)17-20-14-3-1-2-4-15(14)21-17/h1-8,22H,10H2,(H,20,21)/b16-13-

InChI Key

PEMUGHJIHGUASW-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/COC3=CC=C(C=C3)Cl)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(COC3=CC=C(C=C3)Cl)O)C#N

Origin of Product

United States

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